molecular formula C12H24O3Si B2446242 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde CAS No. 2126178-34-3

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde

Cat. No.: B2446242
CAS No.: 2126178-34-3
M. Wt: 244.406
InChI Key: LGFQQWYBLGSQFZ-UHFFFAOYSA-N
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Description

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is a chemical compound with the molecular formula C13H24O2Si. It is a derivative of oxane, featuring a tert-butyl(dimethyl)silyl group and a carbaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and formylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products Formed

    Oxidation: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carboxylic acid.

    Reduction: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-methanol.

    Substitution: 4-Hydroxyoxane-4-carbaldehyde.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is unique due to its combination of an oxane ring and a tert-butyl(dimethyl)silyl-protected aldehyde group. This structure provides specific reactivity and protection that is valuable in synthetic organic chemistry .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(10-13)6-8-14-9-7-12/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFQQWYBLGSQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOCC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-34-3
Record name 4-[(tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde
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